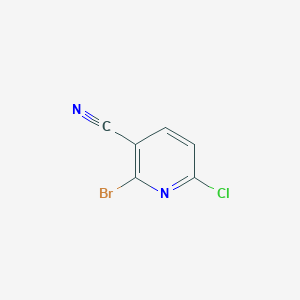

2-Bromo-6-chloronicotinonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of synthetic science. chemicalbook.comreagentia.eu Its unique properties, including basicity and solubility, make it a "privileged scaffold" in medicinal chemistry. chemicalbook.comreagentia.eu Pyridine derivatives are integral components in a multitude of FDA-approved drugs and are vital precursors in the synthesis of pharmaceuticals and agrochemicals. reagentia.eu The pyridine framework is found in natural products like certain vitamins and alkaloids and is a key element in more than 7,000 drug molecules of medicinal significance. chemicalbook.comreagentia.eu The ability of the pyridine nucleus to engage in various chemical transformations allows for the construction of a diverse range of complex molecular architectures.

Overview of Halogenated Nicotinonitriles as Synthetic Precursors

Within the broad family of pyridine derivatives, halogenated nicotinonitriles represent a particularly useful class of synthetic precursors. Nicotinonitrile, or 3-cyanopyridine, equipped with halogen substituents, becomes a versatile tool for chemists. The presence of electron-withdrawing halogen atoms (such as fluorine, chlorine, and bromine) and the nitrile group activates the pyridine ring for various chemical reactions. These compounds serve as important organic synthesis intermediates for creating a variety of functionalized pyridine compounds. reagentia.eu The halogen atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of other functional groups. This reactivity makes halogenated nicotinonitriles valuable starting materials for producing more complex molecules for the pharmaceutical, agrochemical, and materials science industries. reagentia.eu

Scope and Research Focus on 2-Bromo-6-chloronicotinonitrile

This article focuses specifically on the chemical compound This compound . This molecule is a di-halogenated pyridine derivative featuring a bromine atom at the 2-position, a chlorine atom at the 6-position, and a nitrile group at the 3-position of the pyridine ring. It is classified as a heterocyclic building block and a chemical intermediate. reagentia.eu While detailed research on this specific molecule is not extensively available in public literature, this article will consolidate the known information regarding its properties and discuss its potential synthetic utility based on the established chemistry of related halogenated pyridines.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULRMGBWFXVVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Chloronicotinonitrile

Established Synthetic Routes for Halogenated Nicotinonitriles

The synthesis of halogenated nicotinonitriles, including 2-bromo-6-chloronicotinonitrile, has traditionally relied on two main strategies: the direct halogenation of nicotinonitrile precursors and the construction of the pyridine (B92270) ring from acyclic or substituted pyridine starting materials.

Direct Halogenation Approaches to Nicotinonitrile Derivatives

Direct halogenation is a common method for introducing halogen atoms onto the nicotinonitrile scaffold. This typically involves the reaction of a nicotinonitrile derivative with a halogenating agent. For instance, the chlorination of bromobenzene (B47551) can be achieved using various catalysts like thallous chloride, aluminum chloride, or ferric chloride. Similarly, bromination of chlorobenzene (B131634) can proceed with or without a catalyst, employing reagents such as aluminum, iron, or ferric bromide orgsyn.org. While these methods are established for benzene (B151609) derivatives, similar principles can be applied to the pyridine ring system, though the reactivity of the ring and the directing effects of existing substituents must be carefully considered.

Another established route involves the diazotization of an amino-substituted pyridine followed by a Sandmeyer-type reaction. For example, o-chlorobromobenzene can be synthesized from o-bromoaniline through diazotization and subsequent replacement of the diazonium group with chlorine orgsyn.org. This method is also applicable to the synthesis of various brominated compounds from their corresponding anilines, such as m-chlorobromobenzene from m-chloroaniline and m-dibromobenzene from m-bromoaniline orgsyn.org.

Multi-Step Synthesis from Substituted Pyridines

Building upon pre-existing substituted pyridines is a versatile approach to complex nicotinonitriles. A common strategy involves the modification of 3-cyano-2-halopyridines nih.gov. The synthesis of nicotinonitrile itself can be achieved from various starting materials, including the dehydration of nicotinamide (B372718) using phosphorus pentoxide or the reaction of 3-bromopyridine (B30812) with cuprous cyanide orgsyn.org. These foundational nicotinonitriles can then undergo further functionalization.

For instance, new diaryl-3-cyano-1H-pyridinone derivatives can be synthesized and subsequently reacted with phosphorus oxychloride to yield the corresponding chloro-substituted nicotinonitriles chem-soc.si. This highlights a multi-step sequence where a pyridinone intermediate is first formed and then converted to the desired halogenated nicotinonitrile. The conversion of a pyridinone to a chloropyridine is a key transformation in this synthetic pathway chem-soc.si.

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry seeks to improve upon traditional methods by employing advanced strategies that offer greater efficiency, control, and environmental compatibility. The synthesis of halogenated nicotinonitriles has benefited from these advancements, particularly in the areas of catalysis, regioselectivity, and green chemistry.

Catalytic Approaches in Halogenated Nicotinonitrile Synthesis

Catalysis plays a pivotal role in the efficient synthesis of substituted pyridines. Organocatalysis, in particular, has emerged as a powerful tool. For example, redox-neutral catalytic intermolecular aza-Wittig reactions can be used to generate 2-azadienes, which then undergo Diels-Alder reactions to form polysubstituted pyridines nih.gov. This approach avoids the generation of stoichiometric phosphine (B1218219) oxide waste, a common issue in traditional Wittig reactions nih.gov.

Furthermore, various catalysts have been developed for multicomponent reactions (MCRs) to produce pyridine derivatives. These reactions, which combine three or more reactants in a single pot, are highly efficient rasayanjournal.co.inresearchgate.net. For instance, nicotinic acid has been used as a green and reusable catalyst for the Hantzsch synthesis of 1,4-dihydropyridines and polyhydroquinolines under solvent-free conditions researchgate.net. The use of such catalysts not only improves yields and reaction times but also aligns with the principles of green chemistry researchgate.net. In some cases, copper nanoparticles on charcoal have been employed as a catalyst for the synthesis of 2-amino-nicotinonitrile derivatives researchgate.net.

| Catalyst Type | Reaction | Advantages |

| Organocatalyst (e.g., 3-methyl-1-phenyl-2-phospholene-1-oxide) | Redox-neutral intermolecular aza-Wittig/Diels-Alder | Avoids stoichiometric phosphine oxide waste, multicomponent approach nih.gov |

| Nicotinic Acid | Hantzsch reaction | Green, reusable, solvent-free conditions, high yields researchgate.net |

| Copper Nanoparticles on Charcoal | Synthesis of 2-amino-nicotinonitriles | Efficient catalysis researchgate.net |

| Choline Hydroxide | [3+3] annulation-oxidation | Green and recyclable catalyst and reaction medium mdpi.com |

Regioselectivity Control in Functionalization Reactions

Controlling the position of functional groups on the pyridine ring is a critical aspect of synthesizing specific isomers like this compound. The inherent electronic properties of the pyridine ring and the influence of existing substituents dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.

In some cases, protecting groups can be used to direct the regioselectivity of a reaction. For example, in the synthesis of 2-bromo-6-fluoroaniline, the amino group of o-fluoroaniline is first protected. This is followed by sulfonylation to block the para-position, thereby directing the subsequent bromination to the desired ortho-position google.com. After bromination, the protecting and directing groups are removed to yield the final product google.com.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the factors governing regioselectivity. For instance, in nitrene-mediated allylic C-H amidations, the electrostatic repulsion between the negatively charged nitrene nitrogen and the allyl terminal carbon atoms was identified as the key factor controlling the regioselectivity rsc.org. Similar principles can be applied to understand and predict the regioselectivity of reactions on the nicotinonitrile scaffold. Ligand control in palladium-catalyzed reactions has also been shown to be an effective strategy for controlling regioselectivity in the synthesis of substituted indolines from 1,3-dienes chemrxiv.org.

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes rasayanjournal.co.in.

Solvent-free reaction conditions represent a significant green chemistry approach. For example, a mild and facile solvent-free methodology has been developed to obtain a scope of multi-substituted pyridines at room temperature nih.govrsc.org. This not only reduces waste but can also simplify product purification. The use of microwave irradiation is another green technique that can accelerate reaction times and improve yields in the synthesis of nicotinonitrile derivatives researchgate.net.

Reactivity and Transformation Pathways of 2 Bromo 6 Chloronicotinonitrile

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Positions

Nucleophilic aromatic substitution (SNAF) is a principal reaction pathway for 2-Bromo-6-chloronicotinonitrile. In this mechanism, a nucleophile attacks the electron-poor aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the ring's electron-withdrawing substituents. nih.gov The subsequent departure of a leaving group, in this case, a halide ion, restores aromaticity and yields the substitution product. nih.govchemsrc.com For dihalopyridines like the title compound, the reaction is facilitated by the presence of electron-withdrawing groups that stabilize this intermediate. nih.govgeorgiasouthern.edu

Investigation of Halogen Exchange Reactions

Halogen exchange is a feasible transformation for this compound, particularly under acidic conditions. In related dihalogenated nicotinic acid systems, it has been observed that bromine atoms adjacent to the pyridine nitrogen can be replaced by chlorine. This acid-catalyzed displacement is facilitated by the electron-deficient pyridine ring, which enhances its susceptibility to nucleophilic attack. The reaction is position-specific, influenced by both steric and electronic factors.

Amination and Alkoxylation Studies

The this compound scaffold is highly susceptible to amination and alkoxylation via the nucleophilic aromatic substitution mechanism. google.com The presence of the two halogens and the electron-withdrawing nitrile group makes the pyridine ring electrophilic and thus prone to attack by nucleophiles such as primary or secondary amines and alkoxides.

In reactions involving dihalopyridines, selectivity is often observed. The C2 position is generally more activated towards nucleophilic attack than the C6 position. This is further compounded by the fact that bromide is a better leaving group than chloride. This principle is demonstrated in the synthesis of substituted 2,6-diaminopyridines, where 2,6-dibromopyridine (B144722) is reacted with alkylamines. For instance, the reaction with methylamine (B109427) can be controlled to produce 2-Bromo-6-methylaminopyridine. google.com This suggests that under controlled conditions, this compound would preferentially undergo substitution at the C2 position, replacing the bromine atom.

Interactive Table: Representative Conditions for Amination of Dihalopyridines

| Reactant | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dibromopyridine | Methylamine | High Pressure & Temperature (Pressure Tube) | 2-Bromo-6-methylaminopyridine | 54.1% | google.com |

Carbon-Carbon Coupling Reactions

The presence of two distinct halogen atoms makes this compound an excellent substrate for transition metal-catalyzed carbon-carbon bond-forming reactions. These methodologies offer powerful tools for the elaboration of the pyridine core.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst to couple an organoboron compound with an organohalide, is a highly effective method for modifying substrates like this compound. libretexts.orgrsc.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A critical aspect of the Suzuki-Miyaura coupling on polyhalogenated heteroaromatic compounds is site-selectivity. masterorganicchemistry.com The rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond strength, which decreases in the order C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst than the stronger C-Cl bond. rsc.org This principle has been demonstrated in the selective coupling of 2,6-dihalopurines, where a 2,6-dichloropurine (B15474) derivative reacts selectively at the 6-position (analogous to the 2-position in pyridine) when a C-I bond is present at the 2-position. saskoer.ca Similarly, conditions have been developed for the selective mono-alkylation of 2,6-dichloropyridine (B45657) to yield 2-chloro-6-alkylpyridines. libretexts.org

Based on these established trends, it is expected that the Suzuki-Miyaura reaction of this compound would proceed with high selectivity at the C2 position, allowing for the introduction of an aryl, alkenyl, or alkyl group at the site of the bromine atom while leaving the chlorine atom at C6 intact for potential subsequent transformations. libretexts.org

Interactive Table: Conditions for Selective Suzuki-Miyaura Coupling of Dichloropyridines

| Substrate | Boronic Ester | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine | n-Butyl pinacol (B44631) boronate | 2 mol % Pd₂(dba)₃, 12 mol % FcPPh₂ | K₃PO₄ | Toluene/H₂O | 2-Chloro-6-butylpyridine | 81% | libretexts.org |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Cobalt-Catalyzed)

As a more sustainable and cost-effective alternative to palladium, catalysts based on first-row transition metals like cobalt have been developed for cross-coupling reactions. youtube.com Cobalt-catalyzed methods have been shown to effectively couple (hetero)aryl halides with alkylzinc reagents or with alkyl halides in the presence of a reducing agent like magnesium. youtube.comyoutube.com For instance, a system using CoCl₂ with a 2,2'-bipyridine (B1663995) ligand can couple various (hetero)aryl halides with functionalized alkylzinc reagents. youtube.com Another protocol utilizes a CoCl₂/Me₄-DACH catalyst system for the direct coupling of aryl halides with alkyl halides. youtube.com

However, a significant consideration for the application of these methods to this compound is potential substrate inhibition. Research has shown that substrates containing ester or cyano groups can inhibit magnesium consumption in certain cobalt-catalyzed domino reactions, leading to low conversions. youtube.com This suggests that while cobalt catalysis is a promising avenue, specific optimization would be required to achieve efficient coupling with the nitrile-containing title compound.

Nitrile Group Transformations

The nitrile group is one of the most versatile functional groups in organic chemistry and can be converted into a variety of other functionalities. masterorganicchemistry.com

A primary transformation is hydrolysis , which can yield either an amide or a carboxylic acid. Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to the corresponding nicotinamide (B372718) derivative. More vigorous or prolonged heating with aqueous acid or base will lead to complete hydrolysis, cleaving the amide C-N bond to afford the corresponding 2-bromo-6-chloronicotinic acid. youtube.com The mechanism of acid-catalyzed hydrolysis involves initial protonation of the nitrile or amide oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

The nitrile group can also undergo reduction . Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine, yielding (2-bromo-6-chloropyridin-3-yl)methanamine. This transformation provides a route to introduce an aminomethyl group, a common pharmacophore.

Furthermore, the nitrile carbon is electrophilic and can be attacked by organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) reagents. youtube.com This addition reaction, followed by an aqueous workup, results in the formation of a ketone. rsc.org For example, reaction of this compound with a Grignard reagent would lead to a 3-acyl-2-bromo-6-chloropyridine derivative after hydrolysis of the intermediate imine.

2 Bromo 6 Chloronicotinonitrile As a Versatile Synthetic Building Block

Application in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive halogens and a cyano group makes 2-bromo-6-chloronicotinonitrile an ideal starting material for the synthesis of various fused and substituted heterocyclic structures.

Pyridine-Fused Systems (e.g., Quinolines, Naphthyridines, Indolizines)

The reactivity of this compound has been successfully harnessed to construct a variety of pyridine-fused heterocycles. For instance, it serves as a precursor in the synthesis of quinoline (B57606) derivatives, which are known to exhibit a wide range of biological activities. researchgate.netgoogle.com The bromo and chloro substituents can be selectively manipulated through cross-coupling and displacement reactions to introduce diverse functionalities onto the quinoline scaffold. google.com

Similarly, this compound is instrumental in the synthesis of naphthyridines, a class of bicyclic heteroaromatic compounds with significant interest in medicinal chemistry. nih.govnih.govekb.eg For example, this compound can be utilized in multi-step synthetic sequences to generate substituted 1,5-naphthyridine (B1222797) cores. nih.gov The synthesis of indolizines, another important class of nitrogen-fused bicyclic heterocycles, can also be achieved using strategies that may involve precursors derived from halogenated pyridines. organic-chemistry.orgrsc.orgjbclinpharm.org

The table below summarizes some examples of pyridine-fused systems synthesized using this compound or related halogenated pyridines as starting materials.

Table 1: Examples of Pyridine-Fused Systems

| Heterocyclic System | Synthetic Application of Halogenated Pyridine (B92270) Precursor | Reference |

|---|---|---|

| Quinolines | Serves as a building block for constructing the quinoline core through various cyclization strategies. | researchgate.netgoogle.com |

| Naphthyridines | Utilized in the formation of the naphthyridine skeleton, often involving coupling and cyclization reactions. | nih.govnih.govekb.eg |

| Indolizines | Can be a starting point for multi-step syntheses leading to the indolizine (B1195054) ring system. | organic-chemistry.orgrsc.orgjbclinpharm.org |

Azine and Diazine Derivatives

The reactivity of this compound extends to the synthesis of azine and diazine derivatives. surrey.ac.uk The presence of two distinct halogen atoms allows for sequential and site-selective reactions, enabling the introduction of various nitrogen-containing substituents. This facilitates the construction of more complex heterocyclic systems containing multiple nitrogen atoms, which are prevalent in many biologically active molecules. surrey.ac.uknih.gov

Spiro and Fused Ring Architectures

Recent research has highlighted the utility of this compound in the creation of intricate spiro and fused ring architectures. rsc.orgnih.govnih.gov The ability to perform selective transformations on the different reactive sites of the molecule allows for the construction of three-dimensional structures with high levels of complexity. These complex scaffolds are of significant interest in drug discovery and materials science. rsc.org

Contribution to Medicinal Chemistry Research Intermediates

The versatility of this compound has made it a crucial intermediate in the field of medicinal chemistry. Its ability to serve as a scaffold for the introduction of diverse chemical functionalities is key to its value. researchgate.netrsc.org

Precursors for Pharmacologically Relevant Scaffolds

This halogenated nicotinonitrile is a key starting material for the synthesis of precursors to pharmacologically relevant scaffolds. nih.govjbclinpharm.orgrsc.org Many potent and selective inhibitors of various enzymes and receptors are built upon heterocyclic cores that can be efficiently synthesized from this versatile building block. The ability to readily introduce different substituents allows for the fine-tuning of the pharmacological properties of the final compounds.

The following table details examples of pharmacologically relevant scaffolds derived from this compound and similar precursors.

Table 2: Pharmacologically Relevant Scaffolds

| Scaffold | Application | Reference |

|---|---|---|

| Substituted Quinolines | Core structure in various therapeutic agents. | researchgate.net |

| Naphthyridine Derivatives | Found in compounds with a range of biological activities. | nih.govekb.eg |

| Azaindoles | Important core in kinase inhibitors. | surrey.ac.uk |

Development of Novel Chemical Probes and Ligands

The unique reactivity of this compound also lends itself to the development of novel chemical probes and ligands. google.comrsc.org These tools are essential for studying biological processes and for the identification and validation of new drug targets. The ability to selectively modify the molecule allows for the incorporation of reporter groups, such as fluorescent tags or affinity labels, while maintaining the desired binding properties of the core scaffold.

Structure-Reactivity Relationships in Drug Discovery Building Blocks

This compound is a halogenated pyridine derivative that serves as a highly versatile building block in medicinal chemistry, largely due to the distinct reactivity of its functional groups. The electronic nature of the pyridine ring, combined with the specific placement of two different halogens and a nitrile group, dictates its reaction pathways. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the strong electron-withdrawing effect of the nitrile group (-CN) at the 3-position. This electronic arrangement activates the halogen atoms at the 2- and 6-positions toward nucleophilic aromatic substitution (SNAr).

A critical aspect of the molecule's utility is the differential reactivity between the C-Cl and C-Br bonds. In nucleophilic aromatic substitution reactions, the reactivity of halogens on an activated ring typically follows the order F > Cl > Br > I. Consequently, the chlorine atom at the 6-position is generally more susceptible to displacement by nucleophiles (such as amines or thiols) than the bromine atom at the 2-position. This allows for selective, stepwise functionalization of the pyridine core.

Conversely, in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, the order of reactivity is inverted (I > Br > Cl > F). For instance, in Negishi cross-coupling reactions, bromo-substituted pyridines react efficiently at room temperature, whereas the corresponding chloropyridines often require heating to achieve a similar transformation. organic-chemistry.org This orthogonal reactivity enables chemists to first perform a nucleophilic substitution at the C6-Cl position and subsequently carry out a metal-catalyzed cross-coupling at the C2-Br position, or vice versa, providing precise control over the final molecular architecture. This predictable reactivity makes it an invaluable scaffold for constructing complex molecules in drug discovery programs.

Table 1: Reactivity Patterns of this compound

| Reaction Type | More Reactive Site | Less Reactive Site | Typical Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C6-Cl | C2-Br | Base (e.g., K₂CO₃), Nucleophile (e.g., R-NH₂, R-SH), DMSO |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) | C2-Br | C6-Cl | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Organometallic reagent |

Role in Agrochemical Research and Material Science Development

The unique chemical reactivity of this compound extends its utility beyond pharmaceuticals into the realms of agrochemical research and material science.

In the field of agrochemicals, substituted pyridines are core structures in a wide array of herbicides, fungicides, and insecticides. rsc.org The precision and purity of agrochemical intermediates are crucial as they directly influence the efficacy and safety of the final product. framochem.com this compound serves as a key starting material for creating highly functionalized pyridine-based agrochemicals.

The ability to selectively functionalize the two halogen positions is paramount. For example, a synthetic strategy can involve the initial displacement of the C6-chloro group with a desired nucleophile, which might be a fragment designed to interact with a specific biological target in a pest or plant. The resulting 2-bromo-6-substituted pyridine is itself a valuable intermediate. rsc.org This intermediate can then undergo a second modification at the C2-bromo position, often via a cross-coupling reaction, to introduce another pharmacophore or a group that modulates the compound's physical properties, such as solubility or environmental persistence. This stepwise approach allows for the systematic development of new active ingredients with optimized performance.

Table 2: Exemplary Reagents for Agrochemical Intermediate Synthesis

| Position | Reaction Type | Example Reagents | Resulting Functionality |

|---|---|---|---|

| C6-Cl | Nucleophilic Substitution | Alcohols (R-OH), Amines (R-NH₂), Pyrazoles | Ethers, Amines, N-Aryl heterocycles |

| C2-Br | Suzuki Coupling | Arylboronic acids (Ar-B(OH)₂) | Aryl groups |

| C2-Br | Sonogashira Coupling | Terminal alkynes (RC≡CH) | Alkynyl groups |

| C3-CN | Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic acid, Amide |

In material science, nitrogen-containing heterocycles like pyridine are foundational components for creating functional materials, including polymers, dyes, and ligands for metallosupramolecular assemblies. nih.gov this compound provides a rigid, pre-functionalized core that can be incorporated into larger systems.

The two halogen atoms act as handles for polymerization or for grafting the pyridine unit onto surfaces or polymer backbones using well-established cross-coupling chemistry. The resulting materials can exhibit tailored electronic, optical, or coordination properties. For instance, incorporating this pyridine unit into a polymer can create materials with specific thermal stability or conductive properties. Furthermore, the nitrile group can be chemically modified post-synthesis. It can be hydrolyzed to a carboxylic acid or an amide to introduce hydrogen-bonding capabilities, or it can be reduced to an aminomethyl group to provide a site for further derivatization. This multi-faceted reactivity allows for the development of novel materials where properties can be finely tuned by selecting the appropriate substituents at the 2-, 3-, and 6-positions of the pyridine ring.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of related compounds (a "library") for desired properties. A successful scaffold for combinatorial synthesis must possess multiple, selectively addressable reaction sites. This compound is an exemplary scaffold due to the distinct and predictable reactivity of its three functional sites: the C6-chloro group, the C2-bromo group, and the C3-nitrile group.

The orthogonal reactivity of the two halogen atoms is the key to its utility. A typical combinatorial approach would involve a divergent synthesis pathway:

First Diversification: A batch of this compound is reacted with a set of different nucleophiles (e.g., 10 different amines) to selectively substitute the chlorine atom at the C6 position, yielding a pool of 10 distinct 2-bromo-6-amino-nicotinonitrile intermediates.

Second Diversification: This pool is then split and each of the 10 intermediates is reacted with a second set of diverse reagents (e.g., 10 different boronic acids) under Suzuki coupling conditions. This displaces the bromine atom at the C2 position.

This two-step sequence (10 amines x 10 boronic acids) can generate a library of 100 unique, highly substituted pyridine derivatives from a single starting scaffold and a small set of reagents. The nitrile group can be retained as a key pharmacophoric feature or can be subjected to a third diversification step (e.g., hydrolysis to the corresponding amides), further expanding the chemical space of the library. This efficient approach allows for the exploration of structure-activity relationships on a massive scale, accelerating the discovery of new lead compounds. organic-chemistry.org

Table 3: Illustrative Combinatorial Library Matrix

| Suzuki Reagent 1 (e.g., Phenylboronic acid) | Suzuki Reagent 2 (e.g., Thiopheneboronic acid) | ...Suzuki Reagent N | |

|---|---|---|---|

| SNAr Reagent 1 (e.g., Morpholine) | Product A1 | Product A2 | ... |

| SNAr Reagent 2 (e.g., Piperidine) | Product B1 | Product B2 | ... |

| ...SNAr Reagent M | ... | ... | Product MN |

Structure Reactivity Relationship Studies of 2 Bromo 6 Chloronicotinonitrile and Its Analogues

Comparative Analysis of Halogen Substituent Effects on Reactivity

The nature of the halogen substituents at the C2 and C6 positions of the pyridine (B92270) ring significantly influences the susceptibility of 2-bromo-6-chloronicotinonitrile to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate is often determined by the attack of the nucleophile, which is facilitated by electron-withdrawing groups that can stabilize the resulting negative charge in the Meisenheimer intermediate. Both bromine and chlorine are electron-withdrawing through their inductive effects, thus activating the ring for nucleophilic attack.

In many cases of activated nucleophilic aromatic substitution, the order of leaving group ability for halogens is F > Cl ≈ Br > I. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and facilitates nucleophilic attack, while the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com However, for nucleophilic substitution on N-methylpyridinium ions, a different reactivity order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This indicates that the relative reactivity of chloro and bromo substituents can be similar and is highly dependent on the specific substrate and reaction conditions.

In the context of this compound, a direct comparative study on the leaving group ability of the bromo versus the chloro substituent is not extensively documented in the available literature. However, based on general principles, the slightly higher electronegativity of chlorine compared to bromine would suggest a marginally greater activation of the C6 position for nucleophilic attack. Conversely, the C-Br bond is weaker than the C-Cl bond, which could favor its cleavage in a step that has some degree of bond-breaking character in the transition state. The regioselectivity of substitution would, therefore, be a subtle interplay of these opposing factors and would also be influenced by the nature of the attacking nucleophile and the reaction conditions. For instance, in reactions of 2,4-dihalopyridines, nucleophilic substitution can be directed to either the 2- or 4-position by tuning the reaction conditions. researchgate.net

Table 1: General Trends in Halogen Reactivity in Nucleophilic Aromatic Substitution

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Energy (in Benzene (B151609), kJ/mol) | General Leaving Group Ability in SNAr |

| F | 3.98 | 510 | Excellent |

| Cl | 3.16 | 406 | Good |

| Br | 2.96 | 347 | Good |

| I | 2.66 | 285 | Moderate |

This table presents general data and the reactivity order can vary based on the specific substrate and reaction conditions.

Impact of Nitrile Group on Electrophilic and Nucleophilic Sites

The nitrile (cyano) group at the 3-position of this compound is a potent electron-withdrawing group through both the inductive and resonance effects. This has a profound impact on the electronic distribution within the pyridine ring, significantly enhancing its electrophilicity. The electron-withdrawing nature of the nitrile group, in concert with the electronegative nitrogen atom of the pyridine ring, deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. masterorganicchemistry.com

The activating effect of the nitrile group is most pronounced at the positions ortho and para to it. In this compound, the C2 and C6 positions are ortho and para, respectively, to the pyridine nitrogen, which itself is a strong electron-withdrawing feature, making these positions highly susceptible to nucleophilic attack. stackexchange.com The nitrile group at C3 further enhances the electrophilicity of the C2 and C4 positions. The stabilization of the anionic Meisenheimer intermediate formed upon nucleophilic attack at C2 or C6 is a key factor. The negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the nitrile group, thereby lowering the activation energy of the reaction. stackexchange.com

Studies on related cyanopyridinium ions have shown that the cyano group has a significantly greater activating effect than halogen substituents in nucleophilic aromatic substitution reactions. nih.gov This strong activation by the nitrile group suggests that nucleophilic substitution on this compound is likely to be a facile process.

Stereoelectronic Effects in Reaction Outcomes

In nucleophilic aromatic substitution, the geometry of the approach of the nucleophile to the aromatic ring can be influenced by the orientation of the substituents. The lone pairs of the halogen atoms and the pi system of the nitrile group can create specific electronic environments around the reaction centers. For instance, repulsion between the lone pairs of an incoming nucleophile and those of the halogen or nitrogen atoms can influence the trajectory of attack and potentially affect the regioselectivity of the substitution, especially if the difference in the electronic activation of the C2 and C6 positions is small.

In reactions involving the nitrile group itself, such as reduction or hydrolysis, the stereoelectronic environment created by the adjacent bromo and the pyridine nitrogen could influence the reactivity and the conformation of the intermediates. However, without specific experimental or computational data, these considerations remain speculative.

Computational Chemistry Approaches to Reactivity Prediction

Computational chemistry has emerged as a powerful tool for elucidating the structure-reactivity relationships of complex molecules like this compound. By modeling the electronic structure and simulating reaction dynamics, it is possible to gain insights into reactivity patterns and reaction mechanisms that may be difficult to probe experimentally.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the reaction pathways of this compound. These calculations can determine the geometries and energies of reactants, transition states, and products for various potential reactions, such as nucleophilic aromatic substitution at either the C2 or C6 position.

By calculating the activation barriers for the substitution of the bromo versus the chloro group, it is possible to predict the regioselectivity of the reaction under different conditions. For example, computational studies on the nucleophilic aromatic substitution of pyridinium (B92312) ions have helped to elucidate the mechanism and the factors controlling the reactivity, showing that in some cases, deprotonation of the intermediate is the rate-determining step. nih.gov Similar calculations for this compound could provide valuable predictions about its reactivity. The calculations can also model the effect of the nitrile group on the electron distribution and the stability of the Meisenheimer intermediates, providing a quantitative basis for the observed activating effects.

Table 2: Representative Computational Parameters for Reactivity Analysis

| Parameter | Description | Relevance to Reactivity |

| Frontier Molecular Orbitals (HOMO/LUMO) | Highest Occupied and Lowest Unoccupied Molecular Orbitals. The LUMO energy and distribution indicate the most likely sites for nucleophilic attack. | A lower LUMO energy suggests higher electrophilicity. The lobes of the LUMO indicate the atoms most susceptible to nucleophilic attack. |

| Calculated Atomic Charges | Distribution of electron density on each atom. | More positively charged carbon atoms are more electrophilic and thus more prone to nucleophilic attack. |

| Transition State Energy | The energy of the highest point on the reaction coordinate between reactants and products. | A lower transition state energy corresponds to a lower activation barrier and a faster reaction rate. |

Molecular Dynamics Simulations in Catalyst Design

Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of this compound in the presence of a catalyst and solvent molecules. This is particularly relevant for transition-metal-catalyzed cross-coupling reactions, which are commonly used to functionalize halopyridines.

MD simulations can model the interactions between the substrate, the catalyst (e.g., a palladium complex), and the solvent, providing insights into the mechanism of catalyst activation, substrate binding, and product release. By simulating the conformational changes and intermolecular interactions over time, researchers can understand how the catalyst's ligand sphere influences the regioselectivity and efficiency of the reaction. This understanding can then be used to design more effective catalysts for the selective functionalization of either the bromo or the chloro position of this compound. While specific MD studies on this molecule are not prominent in the literature, the methodology has been successfully applied to the design of catalysts for the functionalization of other pyridine derivatives.

Analytical and Spectroscopic Characterization Methodologies for Reaction Products and Derivatives

Advanced Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is the cornerstone for the structural analysis of 2-bromo-6-chloronicotinonitrile and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the parent compound, this compound, the aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons would appear as doublets. chemicalbook.com The ¹³C NMR spectrum would correspondingly display six distinct signals for the six carbon atoms in the molecule (five in the aromatic ring and one from the nitrile group). chemicalbook.comoc-praktikum.de

When this compound undergoes reactions, such as a Suzuki coupling, NMR is indispensable for confirming the transformation. For instance, in the synthesis of a 2-aryl-6-chloronicotinonitrile derivative, the ¹H NMR spectrum would show the disappearance of the characteristic doublets of the starting material and the appearance of new signals corresponding to the protons of the newly introduced aryl group. nih.gov Two-dimensional NMR techniques like COSY, HMQC, and HMBC are often employed for the complete and unambiguous assignment of all proton and carbon signals in more complex derivatives. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

| ¹H | ~ 8.0 - 8.4 | Doublet | Proton at C5 |

| ¹H | ~ 7.6 - 7.9 | Doublet | Proton at C4 |

| ¹³C | ~ 150 - 155 | Singlet | C6-Cl |

| ¹³C | ~ 142 - 146 | Singlet | C4 |

| ¹³C | ~ 130 - 135 | Singlet | C5 |

| ¹³C | ~ 125 - 130 | Singlet | C2-Br |

| ¹³C | ~ 115 - 120 | Singlet | C3-CN |

| ¹³C | ~ 114 - 118 | Singlet | C≡N |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A sharp, intense peak is expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. nih.gov The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The presence of the halogens is indicated by C-Br and C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. docbrown.infodocbrown.info Upon conversion to a derivative, such as an amine via nucleophilic substitution, the IR spectrum would show a significant change, with the appearance of N-H stretching bands around 3300-3500 cm⁻¹. chemicalbook.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic Ring |

| 2220-2240 | C≡N Stretch | Nitrile |

| 1400-1600 | C=C / C=N Stretch | Pyridine Ring |

| 1000-1200 | C-Cl Stretch | Chloro-substituent |

| 500-600 | C-Br Stretch | Bromo-substituent |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). youtube.comnist.gov This results in a characteristic cluster of peaks for the molecular ion (M⁺). The expected pattern would include a base peak (M), an M+2 peak, and an M+4 peak, with relative intensities dictated by the natural abundances of the isotopes. youtube.com Analysis of the fragmentation pattern can further confirm the structure, with common losses including the halogen atoms or the nitrile group. libretexts.orgdocbrown.info

Table 3: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound (C₆H₂BrClN₂)

| Ion | m/z (Mass/Charge) | Contributing Isotopes | Predicted Relative Intensity |

| [M]⁺ | 216 | ¹²C₆¹H₂⁷⁹Br³⁵ClN₂ | ~77% |

| [M+2]⁺ | 218 | ¹²C₆¹H₂⁸¹Br³⁵ClN₂ / ¹²C₆¹H₂⁷⁹Br³⁷ClN₂ | 100% (Base Peak) |

| [M+4]⁺ | 220 | ¹²C₆¹H₂⁸¹Br³⁷ClN₂ | ~24% |

Note: Intensities are approximate and calculated based on natural isotopic abundances.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a reaction and assessing the purity of the final product.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. It can be used to monitor the consumption of this compound and the formation of products in a reaction mixture. mdpi.com For example, during a Suzuki coupling reaction, aliquots can be taken from the reaction at various time points, and GC analysis would show a decrease in the peak corresponding to the starting material and a concurrent increase in the peak for the coupled product. shoko-sc.co.jp This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.govresearchgate.net Reversed-phase HPLC is commonly used, where the starting materials and products are separated based on their polarity. helixchrom.comhelixchrom.com For instance, in the synthesis of a derivative, the product will likely have a different polarity than the this compound starting material, resulting in a different retention time on the HPLC column. sielc.com By integrating the peak areas, the relative concentrations of reactants and products can be determined, providing a quantitative measure of reaction conversion and product purity. vapourtec.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

For derivatives of this compound, particularly those that are solid and can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation. nih.govnih.gov It can reveal subtle structural details, such as the planarity of the pyridine ring and the orientation of its substituents. Furthermore, analysis of the crystal packing can provide insights into intermolecular interactions like hydrogen bonding or π-stacking, which influence the material's bulk properties. researchgate.net

Future Perspectives and Emerging Research Directions

Novel Catalytic Systems for Enhanced Transformations

The reactivity of the bromo and chloro substituents on the pyridine (B92270) ring of 2-bromo-6-chloronicotinonitrile presents a prime opportunity for the application of advanced catalytic systems. While traditional cross-coupling reactions are established, future research is focused on developing more efficient, selective, and sustainable catalytic methods.

Palladium-catalyzed cross-coupling reactions remain a cornerstone for C-C, C-N, and C-O bond formation. Future efforts are directed towards designing novel phosphine (B1218219) ligands and palladium precatalysts that offer higher turnover numbers and operate under milder conditions. For instance, the development of catalyst systems like Pd(OAc)₂/Xantphos, which has proven effective for the aryl amination of related 6-bromo- and 6-chloropurine (B14466) nucleosides, could be adapted for this compound. nih.govnih.gov Such systems may allow for selective transformations at either the bromo or chloro position by fine-tuning reaction parameters.

Beyond palladium, research into alternative, more earth-abundant metal catalysts such as copper, nickel, and iron is gaining traction. These metals offer the potential for lower cost and reduced environmental impact. For example, copper-catalyzed annulation reactions have been successfully used to construct substituted pyridines from other precursors, suggesting their potential applicability. researchgate.net Similarly, iron-catalyzed homocoupling and annulation reactions present a mild and scalable alternative for creating complex pyridine structures. researchgate.net The exploration of these non-precious metal catalysts for cross-coupling reactions with this compound could lead to more economical and sustainable synthetic routes.

Another promising area is the use of dual-catalyst systems to enable previously inaccessible transformations. Combining a photoredox catalyst with a transition metal catalyst, for instance, could open up new reaction pathways for the functionalization of the pyridine ring under exceptionally mild conditions.

Table 1: Emerging Catalytic Systems for Pyridine Functionalization

| Catalytic System | Potential Transformation on this compound | Key Advantages | Relevant Research Context |

|---|---|---|---|

| Palladium/Advanced Ligands (e.g., Xantphos) | Selective C-N/C-C/C-O coupling at bromo or chloro position | High efficiency, broad substrate scope, well-understood reactivity | Aryl amination of 6-halopurine nucleosides. nih.govnih.gov |

| Copper(I)-based Catalysts | [4+2] Oxidative Annulation | Cost-effective, good functional group compatibility | Synthesis of 2,4,5-trisubstituted pyridines. researchgate.net |

| Iron(II)-based Catalysts | Homocoupling or [4+2] Annulation | Low cost, mild reaction conditions, scalable | Synthesis of 2,4,6-trisubstituted pyrimidines and pyridines. researchgate.net |

| Nickel-based Catalysts | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Lower cost than palladium, unique reactivity profiles | General cross-coupling applications. |

Flow Chemistry and Continuous Synthesis of this compound Derivatives

The transition from traditional batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for streamlined multi-step syntheses. nih.gov These benefits are particularly relevant for the synthesis and derivatization of highly functionalized heterocycles like this compound.

The application of flow chemistry can enable the safe use of hazardous reagents or intermediates by generating them in situ and consuming them immediately. nih.gov For transformations involving this compound, this could facilitate reactions that are difficult or dangerous to scale up in batch mode. Furthermore, the ability to precisely control temperature and residence time in a microreactor can lead to higher yields and selectivities, minimizing the formation of byproducts.

Researchers are developing unified continuous flow "assembly-line" systems where a core scaffold is passed through sequential reactor modules to build molecular complexity. nih.gov A similar strategy could be envisioned for this compound, where the starting material is sequentially functionalized at the bromo, chloro, and potentially the nitrile positions in a fully automated, continuous process. This approach has been successfully demonstrated for the synthesis of other complex heterocyclic structures. nih.govacs.orgmdpi.com Such a chemoenzymatic strategy in continuous flow could be employed, combining biocatalytic steps with traditional chemical transformations to generate chiral derivatives. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk when handling hazardous materials at scale. | Improved safety due to small reaction volumes and in situ generation of hazardous species. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scaling by running the system for longer periods ("scaling out"). |

| Process Control | Difficult to precisely control temperature and mixing. | Superior control over temperature, pressure, and residence time. nih.gov |

| Multi-step Synthesis | Requires isolation and purification at each step. | Enables "telescoped" reactions, linking multiple steps without intermediate workups. nih.gov |

| Yield & Selectivity | Can be lower due to suboptimal process control. | Often higher yields and selectivities due to precise control. acs.org |

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate chemical discovery and process development. researchgate.netresearchgate.net For a molecule like this compound, with its multiple reactive sites, ML algorithms can be employed to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes. nih.govbeilstein-journals.org

One key application is the development of predictive models for reaction yields and selectivity. By training ML models on large datasets of chemical reactions, it becomes possible to predict the most likely outcome of a reaction involving this compound with a new set of reactants and conditions. nih.govchemrxiv.org This can significantly reduce the number of experiments required, saving time and resources. For example, an ML model could predict the optimal catalyst, solvent, and temperature for a selective Suzuki coupling at the 2-bromo position while leaving the 6-chloro position intact.

Furthermore, AI can be utilized for retrosynthetic analysis, proposing viable synthetic pathways to complex target molecules derived from this compound. nih.gov These data-driven synthesis planning programs can analyze vast reaction databases to identify the most efficient routes, potentially uncovering non-intuitive strategies that a human chemist might overlook. nih.gov The integration of AI with high-throughput experimentation (HTE) platforms creates a closed-loop system where the AI proposes experiments, a robot performs them, and the results are fed back to the AI to refine its models. This synergy has the potential to dramatically accelerate the discovery of new derivatives of this compound with desired properties.

Table 3: Applications of AI/ML in the Synthesis of this compound Derivatives

| AI/ML Application | Specific Task | Potential Impact | Relevant Research Context |

|---|---|---|---|

| Reaction Outcome Prediction | Predicting product yield and regioselectivity for cross-coupling reactions. | Reduces experimental workload; prioritizes high-yielding conditions. | Yield prediction for Buchwald-Hartwig and Suzuki couplings. nih.govnih.gov |

| Condition Optimization | Identifying optimal catalyst, base, solvent, and temperature. | Improves reaction efficiency and minimizes byproduct formation. | Use of local and global models to fine-tune reaction parameters. beilstein-journals.org |

| Retrosynthesis Planning | Proposing novel and efficient synthetic routes to complex targets. | Accelerates the design of synthetic strategies for new molecules. researchgate.netnih.gov | Computer-aided synthesis planning (CASP) tools. nih.gov |

| De Novo Design | Designing novel derivatives with specific desired properties (e.g., biological activity). | Facilitates the discovery of new drug candidates or agrochemicals. | Design of pyridine derivatives for specific biological activities. nih.gov |

Exploration of Underexplored Reaction Pathways and Synthetic Applications

While cross-coupling reactions at the halogen positions are well-established, there remains significant potential for exploring less conventional transformations of this compound. The unique electronic properties conferred by the three distinct functional groups—bromo, chloro, and cyano—can be leveraged to access novel chemical space.

One area of interest is the transformation of the nitrile group. For instance, conversion of the nitrile to an isocyanide would create a "convertible isocyanide," a powerful building block for multicomponent reactions (MCRs). The related compound, 2-bromo-6-isocyanopyridine (B2597283), has been shown to be an excellent reagent in MCRs, allowing for the rapid assembly of complex molecular scaffolds. colab.ws Applying this strategy to this compound could provide a divergent entry point to a wide array of densely functionalized pyridine derivatives.

The synthesis of novel ligands for coordination chemistry is another promising direction. The nitrogen atom of the pyridine ring, combined with other donor atoms introduced through functionalization, could be used to create ligands that stabilize unique metal complexes. For example, the synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) showcases a straightforward method to introduce amine functionalities. georgiasouthern.edugeorgiasouthern.edu Such aminopyridine derivatives can act as scaffolds for extended metal atom chains (EMACs), which have interesting magnetic properties. georgiasouthern.edu

Furthermore, the selective activation of C-H bonds on the pyridine ring, though challenging, could provide an alternative route for functionalization, complementing the traditional cross-coupling approaches. The development of catalysts for site-selective C-H activation would enable the introduction of new substituents without pre-functionalization, representing a highly atom-economical approach.

Table 4: Potential Underexplored Reactions and Applications

| Reaction Pathway | Key Intermediate/Product Type | Potential Synthetic Application | Rationale/Supporting Evidence |

|---|---|---|---|

| Nitrile to Isocyanide Conversion | 2-Bromo-6-chloro-3-isocyanopyridine | Building block for multicomponent reactions (e.g., Ugi, Passerini). | Successful use of 2-bromo-6-isocyanopyridine as a universal convertible isocyanide. colab.ws |

| Sequential Amination | 2-Amino-6-chloronicotinonitrile or 2-Bromo-6-aminonicotinonitrile | Precursors for novel chelating ligands for metal complexes (EMACs). | Synthesis of 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine. georgiasouthern.edugeorgiasouthern.edu |

| Reductive Cyclization | Fused heterocyclic systems | Core structures for pharmaceuticals and organic materials. | General synthetic strategies for fused nitrogen heterocycles. |

| Site-Selective C-H Activation | Directly functionalized pyridine ring | Atom-economical synthesis of novel derivatives. | General advances in transition-metal-catalyzed C-H activation. |

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-6-chloronicotinonitrile, and how can reaction conditions be optimized for yield?

Answer: A common approach involves halogenation or nucleophilic substitution on nicotinonitrile derivatives. For example, bromine and chlorine substituents can be introduced via Suzuki coupling or direct electrophilic substitution, depending on the precursor. Optimization requires controlling temperature (e.g., 0–5°C for nitration stability ), stoichiometric ratios of halogens, and catalysts (e.g., Pd for cross-coupling). Purity is validated via GC or HPLC (>95% purity thresholds as in ). Reaction intermediates should be characterized by NMR (e.g., δ7.4–8.5 ppm for aromatic protons ) and mass spectrometry (e.g., isotopic patterns for bromine/chlorine ).

Q. What analytical methods are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:

- 1H/13C NMR : Aromatic protons in nicotinonitrile derivatives typically appear between δ7.0–8.5 ppm, with coupling patterns indicating substitution positions (e.g., doublets for para-substituted halogens ).

- Mass Spectrometry : Look for molecular ion clusters at m/z 221/223 (79Br/81Br) and 35Cl isotopic contributions. Fragmentation patterns may reveal loss of Br/Cl or nitrile groups .

- Elemental Analysis : Validate empirical formulas (e.g., C₆H₂BrClN₂) with ≤0.3% deviation from calculated values .

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods to avoid inhalation; if exposed, move to fresh air and seek medical attention for persistent symptoms .

- PPE : Wear nitrile gloves, lab coats, and eye protection.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer: The electron-withdrawing nitrile group activates the pyridine ring for nucleophilic aromatic substitution, while bromine’s lower electronegativity (vs. chlorine) makes it a better leaving group in Pd-catalyzed reactions. Steric hindrance from the 6-chloro substituent may slow meta-substitution but favor ortho/para pathways. Kinetic studies using DFT calculations or Hammett plots can quantify these effects .

Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated nicotinonitriles?

Answer:

- Purity Verification : Reanalyze samples via DSC (for precise melting points) and compare with literature (e.g., mp 104–105°C for 5-Bromonicotinonitrile ).

- Spectral Replication : Reproduce NMR under standardized conditions (e.g., CDCl3 solvent, 400 MHz) to rule out solvent/shimming artifacts .

- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., CAS registry entries ) to identify outliers or synthesis-dependent variations .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- QSAR Studies : Correlate substituent effects (e.g., Hammett σ values) with bioactivity using regression models.

- Docking Simulations : Map the compound’s electrostatic potential to receptor binding sites (e.g., kinase inhibitors ).

- ADMET Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.